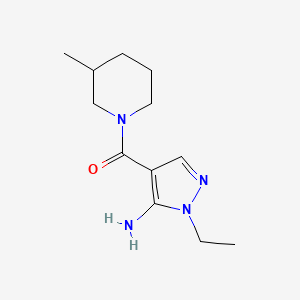
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with an ethyl group and a 3-methylpiperidine-1-carbonyl group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the ethyl group and the 3-methylpiperidine-1-carbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
- 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine
Uniqueness
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine stands out due to its unique substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
1-Ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H20N4O
- Molecular Weight : 236.31 g/mol
- IUPAC Name : this compound
The structure of this compound features a pyrazole ring, which is known for its diverse biological activities. The incorporation of a piperidine moiety enhances its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been identified as a potential inhibitor of glycine transporters, particularly GlyT1, which are implicated in various neurological disorders such as schizophrenia and depression. The presence of the piperidine ring plays a crucial role in enhancing the compound's binding affinity and selectivity toward these targets .
1. Antiviral Activity
Research indicates that pyrazole derivatives exhibit antiviral properties. For instance, related compounds have shown efficacy against respiratory syncytial virus (RSV) and hepatitis C virus (HCV). While specific data on the antiviral activity of this compound is limited, its structural analogs have demonstrated significant inhibitory effects at micromolar concentrations .
2. Glycine Transport Inhibition
As a GlyT1 inhibitor, this compound may modulate glycine levels in the brain, which is beneficial for treating schizophrenia and related disorders. The inhibition of glycine transport can enhance synaptic transmission and improve cognitive function in affected individuals.
3. Potential Anti-cancer Properties
Emerging studies suggest that pyrazole derivatives may exhibit anticancer activities by targeting specific kinases involved in tumor growth and proliferation. Although direct studies on this compound are scarce, its structural similarities to known anticancer agents warrant further investigation into its potential as an antitumor agent .
Table 1: Inhibitory Potency of Related Pyrazole Compounds
| Compound Name | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | GlyT1 | 0.12 | Strong inhibition |
| Compound B | HCV | 6.7 | High selectivity index |
| Compound C | RSV | 5–28 | Effective at micromolar doses |
The table above summarizes the inhibitory potency of related compounds that share structural features with this compound. These findings underscore the potential therapeutic applications of this compound in various disease contexts.
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(5-amino-1-ethylpyrazol-4-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H20N4O/c1-3-16-11(13)10(7-14-16)12(17)15-6-4-5-9(2)8-15/h7,9H,3-6,8,13H2,1-2H3 |
InChI Key |
YRSUDURNEUWJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)N2CCCC(C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















